

roxatidine acetate hydrochloride metabolism

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Compound Focus: Roxatidine

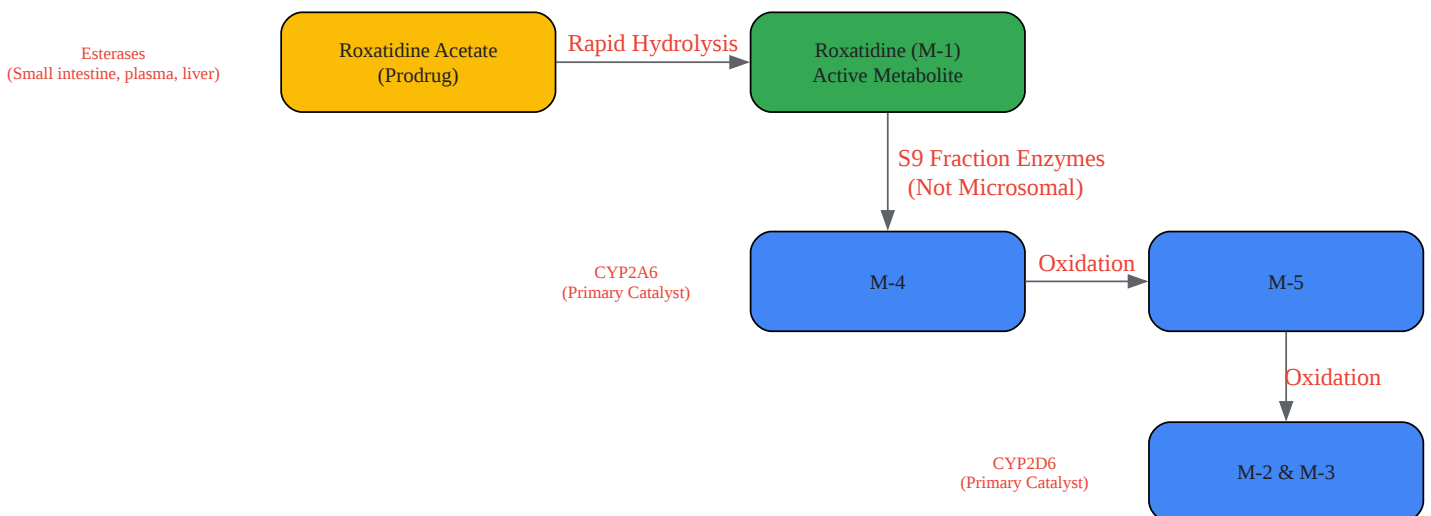
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Metabolic Pathways and Enzymology

Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, **roxatidine**, via hydrolysis by esterases in the small intestine, plasma, and liver [1]. The subsequent metabolism of **roxatidine** involves specific cytochrome P450 enzymes.



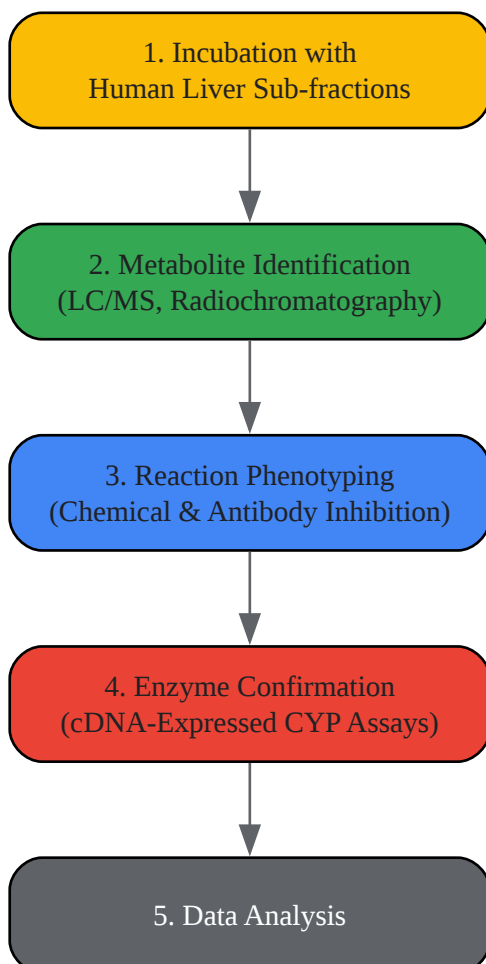
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Overview of the primary metabolic pathway of **roxatidine** acetate hydrochloride.

- **Initial Activation:** The conversion of the prodrug to the active metabolite M-1 (**roxatidine**) is a non-microsomal process mediated by esterases [1]. Microsomal cytochrome P450 enzymes are **not involved** in the clearance of this active metabolite [2].
- **Downstream Metabolism:** The metabolic sequence from M-4 to M-5 is primarily catalyzed by **CYP2A6**, while the subsequent formation of M-2 and M-3 from M-5 is primarily catalyzed by **CYP2D6** [2]. The contribution of these CYP enzymes to the overall clearance of the drug is considered **minimal** [3].

Key Experimental Protocols

The identification of the metabolic pathway relied primarily on studies using **human liver microsomes** and **cDNA-expressed enzymes**.



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General workflow for identifying the enzymes involved in **roxatidine** acetate metabolism.

Detailed Methodologies

• In Vitro Incubation System

- **System Used:** Studies were conducted using **human liver microsomes** and **S9 fractions** to model hepatic metabolism [2].
- **Typical Incubation Setup:** A standard incubation mixture included the liver sub-fraction, an NADPH-generating system, and the substrate in a suitable buffer, incubated at 37°C [2].

• Reaction Phenotyping Techniques

- **Chemical Inhibition:** Specific chemical inhibitors were added to the incubation system:
 - **Coumarin:** A known selective inhibitor of CYP2A6, used to inhibit the formation of metabolite M-5 [2].
 - **Quinidine:** A potent and selective inhibitor of CYP2D6, used to inhibit the formation of metabolites M-2 and M-3 [2].
- **Antibody Inhibition:** Immunoinhibition with anti-CYP2A6 and anti-CYP2D6 sera further confirmed the involvement of these specific enzymes [2].

• Definitive Enzyme Confirmation

- **cDNA-Expressed CYP Assays:** The metabolism of M-5 to M-2 and M-3 was conclusively demonstrated using **cDNA-expressed CYP2D6**. This system expresses a single, specific human CYP enzyme, providing direct evidence of its metabolic capability [2].

• Analytical Methods for Metabolite Detection

- **Liquid Chromatography/Mass Spectrometry (LC/MS):** A robust LC/MS method was developed for pharmacokinetic studies. It involved a single liquid-liquid extraction with *tert*-butyl methyl ether, separation on a C8 column, and detection via selected ion monitoring (SIM) at *m/z* 307.3 for **roxatidine** [4].

Quantitative Pharmacokinetic and Metabolic Data

The tables below summarize key quantitative data for **roxatidine** acetate and its active metabolite.

Table 1: Key Pharmacokinetic Parameters of Roxatidine

Parameter	Value	Notes / Source
Oral Bioavailability	>95% (roxatidine acetate) [1]	Almost completely absorbed.
Time to Cmax (roxatidine)	~3 hours [1]	After oral administration of the prodrug.
Protein Binding	5-7% (roxatidine) [5]	Very low, suggesting a low potential for protein-binding displacement interactions.
Elimination Half-life	4-8 hours (roxatidine) [1]	Terminal elimination half-life.
Primary Route of Elimination	Urinary excretion of metabolites [1]	~96% of administered dose recovered in urine.

Table 2: Key Metabolic Reactions and Enzymes

Metabolic Step	Primary Enzyme(s)	Evidence / Key Finding
Activation (Prodrug → Roxatidine)	Esterases (non-microsomal) [1]	Rapid hydrolysis in intestine, plasma, liver.
M-4 → M-5	CYP2A6 [2]	Inhibited by coumarin and anti-CYP2A6 serum.
M-5 → M-2 & M-3	CYP2D6 [2]	Inhibited by quinidine, anti-CYP2D6 serum; confirmed with cDNA-expressed CYP2D6.

Clinical and Drug Development Implications

- Low Drug-Drug Interaction (DDI) Potential:** **Roxatidine** acetate has **no significant influence on the hepatic mixed-function oxidase system** [1]. Studies show it does not inhibit key cytochrome P450 enzymes, unlike cimetidine, and thus does not interfere with the metabolism of co-administered

drugs such as antipyrine, propranolol, diazepam, or theophylline [6] [7]. This is a major clinical advantage.

- **Dosage in Special Populations:** The pharmacokinetics of **roxatidine** are significantly altered in patients with severe renal impairment, with marked increases in elimination half-life and AUC. **Dosage adjustment is necessary in this population** [1].
- **Investigational Repurposing:** Recent research indicates that **roxatidine** acetate hydrochloride may have potential in treating **atopic dermatitis** by suppressing skin inflammation and protecting the skin barrier function, acting through mechanisms that may involve the aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) [8].

The metabolic profile of **roxatidine** acetate hydrochloride is well-characterized, with a clear pathway involving rapid prodrug activation by esterases and minimal subsequent metabolism by CYP2A6 and CYP2D6. Its favorable pharmacokinetics and low drug-interaction potential make it an interesting candidate for further therapeutic development.

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